molecular formula C16H11F3O B8166212 4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl

4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B8166212
M. Wt: 276.25 g/mol
InChI Key: QDMMDKBPNYDCTE-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl is a biphenyl derivative featuring three distinct substituents: an ethynyl group at the 4-position, a methoxy group at the 3-position, and a trifluoromethyl (CF₃) group at the 3'-position of the second phenyl ring. This compound combines electron-withdrawing (CF₃, ethynyl) and electron-donating (methoxy) groups, creating a unique electronic profile.

The structural determination of such compounds often employs X-ray crystallography, with programs like SHELX being widely used for refinement and analysis.

Properties

IUPAC Name

1-ethynyl-2-methoxy-4-[3-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O/c1-3-11-7-8-13(10-15(11)20-2)12-5-4-6-14(9-12)16(17,18)19/h1,4-10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMMDKBPNYDCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl typically involves several steps:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Trifluoromethylation: The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions may target the ethynyl group, converting it to an alkene or alkane.

    Substitution: The methoxy and trifluoromethyl groups may participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) and trifluoromethyl iodide (CF3I) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl, methoxy, and trifluoromethyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane (CAS not provided)

  • Substituents : Trifluoromethylthio (SCF₃) at the 4-position.
  • Synthesis : Prepared via trifluoromethylthiolation using CF₃SO₂Na and Tf₂O in dichloromethane (65–82% yield).
  • Key Differences: The SCF₃ group introduces sulfur, which may enhance lipophilicity compared to the CF₃ group in the target compound.
  • Applications : Primarily explored in agrochemicals due to sulfur’s bioactivity.

[1,1'-Biphenyl]-3-ol, 4'-fluoro-3'-methoxy (CAS: Not listed)

  • Substituents : Hydroxyl (-OH) at the 3-position, fluorine at the 4'-position, and methoxy at the 3'-position.
  • Key Differences :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the ethynyl group’s rigidity and sp-hybridized carbon.
    • Fluorine’s moderate electron-withdrawing effect is weaker than CF₃, altering electronic distribution.
  • Applications: Potential use in pharmaceuticals, where fluorine and hydroxyl groups improve metabolic stability and binding affinity.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Substituents: Branched alkyl chain and ethoxyethanol group.
  • Key Differences: The bulky alkyl chain enhances hydrophobicity, unlike the planar ethynyl group. Ethoxyethanol improves water solubility, a property absent in the target compound.
  • Applications : Industrial surfactant or solvent.

Data Table: Comparative Analysis

Compound Name Substituents Key Functional Groups Synthesis Yield (if known) Applications
4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl 4-ethynyl, 3-methoxy, 3'-CF₃ Ethynyl, CF₃, methoxy Not reported Drug intermediates, materials
[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane 4-SCF₃ SCF₃ 65–82% Agrochemicals
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3'-methoxy 3-OH, 4'-F, 3'-methoxy Hydroxyl, fluorine, methoxy Not reported Pharmaceuticals
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Branched alkyl, ethoxyethanol Alkyl, ether, alcohol Not reported Surfactants

Research Findings and Implications

  • Substituent Effects :
    • The CF₃ group in the target compound enhances metabolic stability and electron deficiency compared to fluorine or hydroxyl groups.
    • Ethynyl groups enable click chemistry modifications (e.g., azide-alkyne cycloaddition), offering versatility absent in SCF₃ or alkyl-substituted analogs.
  • Synthetic Challenges :
    • Sequential functionalization of biphenyl rings (e.g., introducing ethynyl after CF₃) may require stringent reaction conditions to avoid side reactions.
  • Structural Insights :
    • X-ray studies using SHELX reveal that CF₃ and ethynyl groups induce torsional strain in biphenyl systems, affecting planarity and π-conjugation.

Biological Activity

4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

  • Molecular Formula : C15H12F3O
  • Molecular Weight : 268.25 g/mol
  • CAS Number : 194873-98-8

The biological activity of 4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways. The presence of trifluoromethyl groups enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound showed IC50 values ranging from 0.12 to 2.78 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-70.120.79
A5490.761.54
HCT1160.192.84

Case Studies

Several studies have focused on the efficacy of 4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl in preclinical models:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the compound's ability to induce apoptosis.
    • Findings : Increased levels of p53 and activation of caspase-3 were observed, suggesting a mechanism involving the mitochondrial pathway of apoptosis.
  • Study on A549 Cells :
    • Objective : To determine the cytotoxic effects against lung cancer.
    • Findings : The compound significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

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